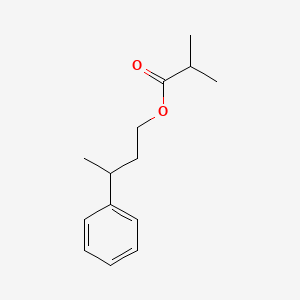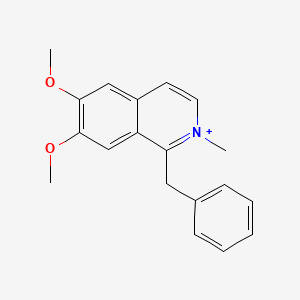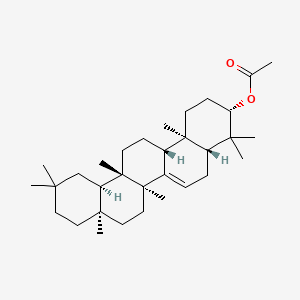
Multiflorenol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Multiflorenol acetate can be synthesized from multiflorenol through an acetylation reaction. The process involves reacting multiflorenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound involves the extraction of multiflorenol from plant sources, followed by its acetylation. One common source of multiflorenol is the leaves of Sedum brevifolium, where it constitutes a major part of the wax . The extraction process involves using solvents such as tert-butylmethyl ether and methanol to isolate multiflorenol, which is then acetylated to produce this compound .
化学反応の分析
Types of Reactions
Multiflorenol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triterpenoids depending on the nucleophile used.
科学的研究の応用
Multiflorenol acetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its role in plant biochemistry and its potential biological activities.
作用機序
The mechanism of action of multiflorenol acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoters . This inhibition is concentration-dependent and suggests potential antiviral and anticancer properties. The exact molecular targets and pathways involved in these effects are still under investigation.
類似化合物との比較
Multiflorenol acetate can be compared with other similar triterpenoid compounds, such as:
Taraxasterol: Known for its anti-inflammatory and hepatoprotective effects.
ψ-Taraxasterol: Exhibits similar properties to taraxasterol and is found in various plant species.
This compound is unique due to its specific structure and the presence of the acetate group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
53298-81-0 |
|---|---|
分子式 |
C32H52O2 |
分子量 |
468.8 g/mol |
IUPAC名 |
[(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)22-12-15-32(9)25-20-27(2,3)16-17-29(25,6)18-19-31(32,8)23(22)10-11-24(30)28(26,4)5/h10,22,24-26H,11-20H2,1-9H3/t22-,24-,25+,26-,29+,30+,31+,32-/m0/s1 |
InChIキー |
BBIBQROZEQEFRD-PPHTVVBXSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC[C@@]4(C3=CC[C@H]2C1(C)C)C)C)(C)C)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C5CC(CCC5(CCC4(C3=CCC2C1(C)C)C)C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


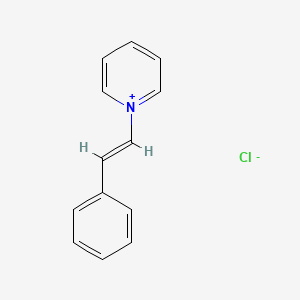

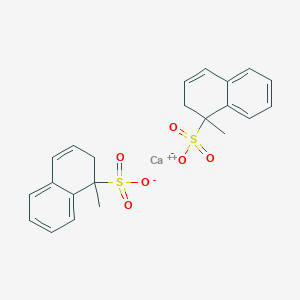
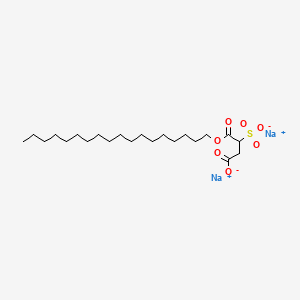
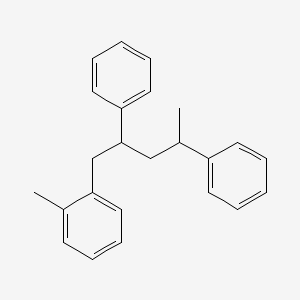
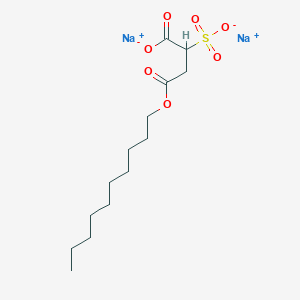
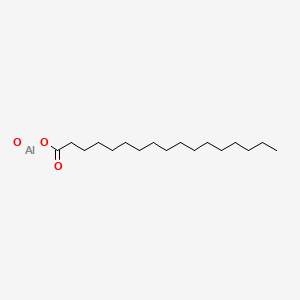
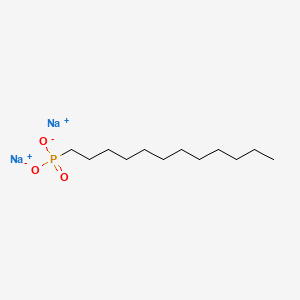
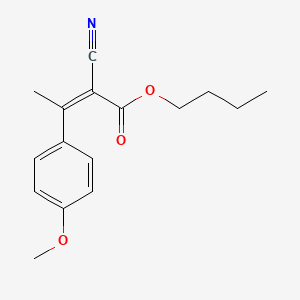
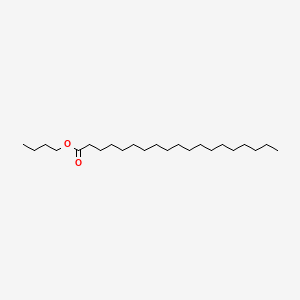
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
